2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide
Description
This quinoline-derived compound features a 1,4-dihydroquinolin-4-one core substituted at position 3 with a 4-ethylbenzoyl group and at position 6 with a methyl group. The acetamide moiety is linked to a 4-ethylphenyl group, contributing to its lipophilic character.
Properties
IUPAC Name |
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O3/c1-4-20-7-11-22(12-8-20)28(33)25-17-31(26-15-6-19(3)16-24(26)29(25)34)18-27(32)30-23-13-9-21(5-2)10-14-23/h6-17H,4-5,18H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOLQHQXMSZIQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Benzoyl Groups: The benzoyl groups can be introduced via Friedel-Crafts acylation, where the quinoline derivative reacts with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetamide Formation: The final step involves the reaction of the intermediate with 4-ethylphenylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and acetamide groups, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline and acetamide derivatives.
Scientific Research Applications
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.
Materials Science: The unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for synthetic chemists.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural differences between the target compound and analogs identified in the literature:
Electronic and Steric Effects
- Target Compound : The 4-ethylbenzoyl group at R3 donates electrons weakly via the ethyl group, while the methyl at R6 minimizes steric bulk. The 4-ethylphenyl acetamide contributes to planar symmetry and moderate lipophilicity.
- Ethoxybenzoyl Analog () : The ethoxy group at R3 increases solubility compared to ethyl, but reduces lipophilicity. The methoxyphenyl acetamide enhances resonance stabilization .
- The 4-chlorophenyl () and 3-methylphenyl () acetamides introduce halogen bonding and steric effects, respectively .
Hypothetical Pharmacological Implications
- Lipophilicity : The target compound’s dual ethyl groups may favor membrane penetration, whereas sulfonyl-containing analogs () could exhibit improved solubility but reduced bioavailability.
- Antibiotic Potential: The fluorinated compound in mirrors structural motifs in fluoroquinolones, suggesting possible antibacterial activity .
Biological Activity
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound belonging to the class of dihydroquinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique structural features and functional groups present in this molecule contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of the compound is C29H28N2O6, with a molecular weight of approximately 500.5 g/mol. Its structure includes various functional groups that enhance its lipophilicity and membrane permeability, as indicated by a logP value of approximately 6.0359.
| Property | Value |
|---|---|
| Molecular Weight | 500.5 g/mol |
| LogP | 6.0359 |
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
The compound is achiral and exhibits significant potential for interaction with biological targets due to its structural attributes.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may inhibit certain enzyme activities, leading to therapeutic effects in various disease models.
Pharmacological Potential
Research indicates that compounds within this class exhibit a range of pharmacological properties, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal strains.
- Anticancer Properties : In vitro studies have suggested cytotoxic effects on various cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential benefits in inflammatory diseases.
Case Studies
Recent studies have focused on the synthesis and evaluation of this compound's biological activities:
- Antimicrobial Studies : A study tested the compound against several bacterial strains, demonstrating moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
- Cytotoxicity Assays : In vitro assays on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 10 µM, suggesting a potential role in cancer therapy.
- Inflammatory Models : Animal models of inflammation showed reduced edema when treated with the compound, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
